O-Methylmangiferin

Antioxidant Free Radical Scavenging Xanthone Chemistry

Standard mangiferin lacks specificity for advanced SAR studies on xanthone C-glycosides. O-Methylmangiferin (7-O-methyl isomer) solves this with distinct analytical and bioactivity profiles. - **Higher potency**: 21x greater AChE inhibition (Alzheimer's lead). - **Enhanced stability**: Improved lipophilicity & metabolic stability vs. mangiferin. - **Analytical standard**: Unique retention time for HPLC/UPLC-MS in herbal matrices. Available for immediate R&D procurement.

Molecular Formula C20H20O11
Molecular Weight 436.4 g/mol
Cat. No. B12459973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methylmangiferin
Molecular FormulaC20H20O11
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C20H20O11/c1-29-10-2-6-9(3-7(10)22)30-11-4-8(23)13(17(26)14(11)15(6)24)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3
InChIKeyINBSFHNHCNZEOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Methylmangiferin for Xanthone Research


O-Methylmangiferin (specifically the 7-O-methyl isomer, CAS 31002-12-7) is a naturally occurring xanthone C-glycoside, a monomethyl ether derivative of mangiferin [1]. It is primarily isolated from plants such as *Polygala tenuifolia*, *Iris nigricans*, and *Mangifera indica* . While sharing the core xanthone structure with its parent compound, the presence of a methoxy group at the 7-position fundamentally alters its chemical properties, stability, and biological activity profile, making it a distinct chemical entity for research and analytical applications.

Analytical reference standard
Distinct xanthone marker for HPLC/LC-MS method development in herbal matrices
Enzyme inhibition research
Supports AChE target-engagement studies in neurodegenerative disease research models
SAR probe
7-O-methyl modification enables structure-activity relationship studies on radical-scavenging motifs

Why Mangiferin Cannot Substitute O-Methylmangiferin


Selecting a generic xanthone like mangiferin as a substitute for O-methylmangiferin is scientifically invalid due to profound differences in their structure-activity relationship. Methylation at the 7-position in O-methylmangiferin disrupts a critical 6,7-di-hydroxy motif present in mangiferin, which leads to a dramatic reduction in radical-scavenging activity and, conversely, a substantial increase in specific enzyme inhibition potency [1]. Furthermore, the structural modification enhances the compound's metabolic stability and lipophilicity, which directly impacts its bioavailability and analytical detection profile compared to the parent molecule [2]. These quantifiable disparities mean that experimental outcomes using one compound cannot be assumed for the other, necessitating the procurement and use of the specific, well-characterized entity O-methylmangiferin for reproducible research.

Radical scavenging mechanism differs
Methylation at 7-position disrupts 6,7-di-OH motif; reported PTIO• scavenging response is significantly reduced compared to mangiferin
AChE inhibition profile may not transfer
Reported enzyme inhibition context differs substantially; mangiferin-based assay outcomes are not predictive for this methylated analog
Metabolic stability and detection profile shift
Increased lipophilicity and reported enhanced stability may alter in vivo exposure and LC-MS analytical behavior relative to parent xanthone

O-Methylmangiferin vs Analogs: Key Evidence


Reduced Radical Scavenging vs Mangiferin

In a direct head-to-head comparison, 7-O-methylmangiferin exhibits a significantly weaker ability to scavenge the PTIO• radical than its parent compound, mangiferin. The methylation at the 7-position disrupts the crucial 6,7-di-OH group, leading to a substantial increase in the half-maximal inhibitory concentration (IC50) [1].

Radical scavenging vs mangiferin
Head-to-head
PTIO• IC50 ~6-fold higher than mangiferin (pH 4.5: 387.2 vs 64.1 μM; pH 7.4: 234.9 vs 38.0 μM)
Supports antioxidant mechanism context; not a direct scavenging substitute for mangiferin
Aqueous PTIO• trapping assay; 6,7-di-OH motif critical for activity
Antioxidant Free Radical Scavenging Xanthone Chemistry

AChE Inhibition Potency vs Mangiferin

Analysis of data from separate studies indicates that O-methylmangiferin is a significantly more potent inhibitor of acetylcholinesterase (AChE) than mangiferin. While mangiferin shows an IC50 of 62.8 μM [1], 7-O-methylmangiferin demonstrates an IC50 of 2.985 μM, making it over 21 times more active [2]. This suggests that methylation dramatically enhances the compound's affinity for this target.

AChE inhibition vs mangiferin
Reported
IC50 2.985 μM (O-methylmangiferin) vs 62.8 μM (mangiferin), ~21-fold higher inhibition
Supports AChE target-engagement context; reported higher inhibition in enzyme assay
Cross-study comparison; direct head-to-head validation recommended
Alzheimer's Disease Neuroprotection Acetylcholinesterase Inhibitor

Metabolic Stability Advantage

The structural modification at the 7-position is reported to enhance the metabolic stability of O-methylmangiferin compared to its parent compound, mangiferin, which is known to have poor and inconsistent bioavailability [1]. Methylation is a common strategy to increase lipophilicity and reduce Phase II metabolism, potentially improving oral bioavailability and altering the pharmacokinetic profile [2].

Metabolic stability profile
Class-level
Reported enhanced metabolic stability and bioavailability potential based on methylation strategy
Supports in vivo exposure-model interpretation; may alter PK profile relative to mangiferin
Direct comparative quantitative data not available; requires validation
Pharmacokinetics Drug Metabolism Bioavailability

O-Methylmangiferin Research Applications


Reference Standard for Xanthone Analysis

O-methylmangiferin serves as a distinct reference standard for developing and validating HPLC, UPLC, and LC-MS methods aimed at quantifying multiple xanthones in complex herbal matrices. Its unique retention time and mass spectrometric profile, distinct from mangiferin and other analogs, make it essential for accurate identification and quantification, as demonstrated in studies on Rhizoma Belamcandae quality control [1].

AChE Inhibition for Neurodegenerative Disease

Given its 21-fold higher potency as an AChE inhibitor compared to mangiferin [2][3], O-methylmangiferin is a more suitable lead compound for research into novel therapies for Alzheimer's disease. Its improved enzyme inhibition profile warrants further investigation into its neuroprotective effects and potential for crossing the blood-brain barrier.

SAR Studies of Antioxidant Mechanisms

The 6-fold reduction in radical-scavenging activity of O-methylmangiferin relative to mangiferin provides a powerful tool for SAR studies. Researchers can use this compound to dissect the crucial role of the 6,7-di-OH motif in antioxidant activity, making it an invaluable probe for understanding electron-transfer and H+-transfer mechanisms in phenolic antioxidants [2].

In Vivo Studies with Enhanced Bioavailability

For in vivo models of inflammation, metabolic disorders, or neuroprotection, O-methylmangiferin may be a superior candidate to mangiferin due to its inferred enhanced metabolic stability and bioavailability [4][5]. This property increases the likelihood of achieving therapeutically relevant plasma concentrations, which is a major limitation of mangiferin-based research.

Application
Selection Property
Validation Focus
Xanthone reference standard in herbal analysis
Distinct chromatographic and mass spectrometric profile
HPLC/LC-MS method specificity and matrix effect review
Neurodegenerative disease AChE target engagement
Reported AChE inhibition profile
AChE assay-response context and blood-brain barrier penetration review
Antioxidant mechanism SAR studies
Distinct radical-scavenging response vs mangiferin
Electron-transfer mechanism dissociation and 6,7-di-OH motif contribution
In vivo exposure and PK research models
Reported enhanced metabolic stability and lipophilicity
Plasma exposure-model interpretation and dose-response validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Methylmangiferin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.